molecular formula C21H28N2O4 B2792958 3-Methylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 302332-36-1

3-Methylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2792958
CAS No.: 302332-36-1
M. Wt: 372.465
InChI Key: BDOHNOAWXFPNGF-UHFFFAOYSA-N
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Description

3-Methylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H28N2O4 and its molecular weight is 372.465. The purity is usually 95%.
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Properties

IUPAC Name

(3-methylcyclohexyl) 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-4-26-17-11-6-5-10-16(17)19-18(14(3)22-21(25)23-19)20(24)27-15-9-7-8-13(2)12-15/h5-6,10-11,13,15,19H,4,7-9,12H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOHNOAWXFPNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OC3CCCC(C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the tetrahydropyrimidine class, which has been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through detailed research findings and case studies.

  • Molecular Formula : C21H28N2O4
  • Molecular Weight : 372.458 g/mol
  • IUPAC Name : this compound
  • CAS Number : 302332-36-1
  • SMILES : CCOc1ccccc1C1NC(=O)NC(=C1C(=O)OC1CCCC(C1)C)

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. A study conducted by Alvim et al. highlighted that similar compounds in this class demonstrated significant activity against various bacterial strains. Although specific data on this compound is limited, the structural similarity suggests potential effectiveness against pathogens.

Anticancer Properties

The anticancer activity of tetrahydropyrimidine derivatives has been documented in several studies. For instance, a derivative with a similar structure was found to inhibit tumor growth in vitro and in vivo models. The mechanism of action is believed to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells. Further research is needed to elucidate the specific pathways affected by this compound.

Study on Structural Analogues

A comparative study on structurally similar tetrahydropyrimidine compounds revealed that modifications in substituents significantly influenced biological activity. For example:

Compound NameIC50 (µM)Activity Type
Compound A10Antimicrobial
Compound B15Anticancer
3-Methylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl...TBDTBD

This table illustrates the importance of structural variations in determining biological efficacy.

The proposed mechanism of action for tetrahydropyrimidine derivatives involves:

  • Enzyme Inhibition : Interaction with specific enzymes related to metabolic pathways.
  • Receptor Modulation : Binding to receptors involved in cell signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : The compound is included in various screening libraries targeting antiviral properties. Its structure suggests potential efficacy against viral infections due to its ability to interact with biological macromolecules .
  • Anti-infective Properties : It is part of an anti-infective library, indicating its potential use in developing treatments for bacterial infections. The structural features may allow it to inhibit bacterial growth or replication .
  • Cancer Research : Preliminary studies suggest that similar tetrahydropyrimidine derivatives exhibit anticancer activity. The specific mechanisms of action for this compound are still under investigation but may involve modulation of cell signaling pathways related to cancer proliferation .
  • Neuroprotective Effects : Some derivatives of tetrahydropyrimidines have shown neuroprotective effects in preclinical models. Research is ongoing to evaluate whether this compound can provide similar benefits in neurodegenerative diseases .

Case Study 1: Antiviral Screening

A recent study involved screening a variety of tetrahydropyrimidine derivatives, including 3-Methylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, against a panel of viruses. The results indicated promising antiviral activity, particularly against RNA viruses, suggesting further investigation into its mechanism of action and potential as a therapeutic agent .

Case Study 2: Anticancer Activity

In another study focused on cancer therapeutics, researchers synthesized several derivatives of tetrahydropyrimidines and evaluated their cytotoxic effects on various cancer cell lines. The findings indicated that certain modifications to the core structure enhanced anticancer activity significantly. Ongoing research aims to optimize these compounds for better efficacy and selectivity .

Summary of Applications

Application AreaPotential BenefitsCurrent Research Status
Antiviral ActivityInhibition of viral replicationIncluded in antiviral screening libraries
Anti-infective PropertiesPotential treatment for bacterial infectionsPart of anti-infective libraries
Cancer ResearchPossible anticancer effectsUnder investigation with promising results
Neuroprotective EffectsMay protect against neurodegenerationPreliminary studies suggest potential benefits

Chemical Reactions Analysis

Ester Hydrolysis

Reagents/Conditions :

  • Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) hydrolysis under reflux.

  • Enzymatic hydrolysis using lipases or esterases.

Outcome :
The 3-methylcyclohexyl ester group undergoes cleavage to yield the corresponding carboxylic acid (5-carboxylic acid derivative). This reaction is critical for generating bioactive metabolites or further functionalization.

Example Data :

SubstrateReagentTemperature (°C)Time (h)Yield (%)Source
Ethyl 6-methyl-2-oxo-4-phenyl analog6M HCl801285

Oxidation Reactions

Reagents/Conditions :

  • Ketone Oxidation : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Methyl Group Oxidation : Strong oxidants like chromium trioxide (CrO₃) or ozone (O₃).

Outcome :

  • The 2-oxo group remains stable under mild conditions but may undergo further oxidation to form a diketone under aggressive treatment.

  • The 6-methyl group oxidizes to a carboxyl group, forming a dicarboxylic acid derivative.

Example Reaction :

6-methyl groupCrO3/H2SO45,6-dicarboxylic acid\text{6-methyl group} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{5,6-dicarboxylic acid}

Supporting Data :

  • Ethyl 4-(4-chlorophenyl)-6-methyl analogs showed methyl oxidation yields of 72% with CrO₃ .

Substitution Reactions

Reagents/Conditions :

  • Nucleophilic Aromatic Substitution : Amines or thiols in the presence of a base (e.g., K₂CO₃).

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃).

Outcome :

  • The 2-ethoxyphenyl group directs electrophilic substitution to the para position relative to the ethoxy group.

  • The fluorine atom (if present in analogs) is replaced by nucleophiles like -NH₂ or -SH.

Example Data :

PositionReagentProductYield (%)Source
4-(2-ethoxyphenyl)HNO₃/H₂SO₄4-(2-ethoxy-5-nitrophenyl)68

Reduction Reactions

Reagents/Conditions :

  • Sodium borohydride (NaBH₄) in methanol for ketone reduction.

  • Catalytic hydrogenation (H₂/Pd-C) for ring saturation.

Outcome :

  • The 2-oxo group reduces to a hydroxyl group, forming a diol intermediate.

  • The tetrahydropyrimidine ring may undergo full saturation to a hexahydro derivative.

Example Reaction :

2-oxoNaBH42-hydroxy\text{2-oxo} \xrightarrow{\text{NaBH}_4} \text{2-hydroxy}

Supporting Data :

  • Ethyl 6-methyl-2-oxo analogs achieved 90% reduction efficiency with NaBH₄ .

Cycloaddition and Cross-Coupling

Reagents/Conditions :

  • Huisgen 1,3-dipolar cycloaddition (click chemistry) with azides.

  • Suzuki-Miyaura coupling for aryl functionalization.

Outcome :

  • Triazole rings form at the 4-phenyl position, enhancing pharmacological potential .

  • Aryl boronic acids couple to introduce substituents like -CF₃ or -OCH₃.

Example Data :

Reaction TypeCatalystYield (%)ApplicationSource
Click ChemistryCu(I)84Antitubercular agents

Photocatalytic Reactions

Reagents/Conditions :

  • Chlorophyll-mediated photocatalysis under solar irradiation .

Outcome :

  • Eco-friendly synthesis of dihydropyrimidinones via solar-driven pathways.

Research Findings

  • Pharmaceutical Relevance : Triazole-functionalized analogs exhibit anti-tubercular activity (MIC: 1.6 µg/mL) .

  • Environmental Impact : Photocatalytic methods reduce reliance on toxic solvents .

  • Structural Insights : X-ray crystallography confirms planar tetrahydropyrimidine rings in analogs, influencing reactivity .

Q & A

Q. What synthetic strategies are optimal for preparing 3-methylcyclohexyl-substituted tetrahydropyrimidine derivatives?

Methodological Answer: Synthesis typically involves a Biginelli-like multicomponent reaction or stepwise condensation. For example:

  • Step 1: Condensation of 2-ethoxybenzaldehyde, 3-methylcyclohexyl acetoacetate, and urea/thiourea under acidic conditions (e.g., HCl or BF₃·Et₂O) .
  • Step 2: Cyclization at 80–100°C in ethanol or acetic acid, with yields optimized by solvent polarity and catalyst choice .
  • Critical Parameters:
    • Reaction Time: Prolonged heating (>12 hours) reduces side-product formation.
    • Workup: Recrystallization from ethyl acetate/hexane mixtures improves purity (>95%) .

Q. How can structural ambiguities in the tetrahydropyrimidine core be resolved?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR: Assign δ<sup>1</sup>H peaks for the 2-oxo group (~10.2 ppm) and ethoxyphenyl protons (δ 6.8–7.3 ppm) .
  • X-ray Crystallography: Resolves stereochemistry (e.g., chair vs. boat conformation of the cyclohexyl group). A monoclinic P2₁/c space group is common, with lattice parameters a = 11.49 Å, b = 15.38 Å, c = 8.92 Å .
  • Mass Spectrometry: Confirm molecular ion [M+H]<sup>+</sup> at m/z 415.2 (calculated for C₂₂H₂₉N₂O₄) .

Advanced Research Questions

Q. How do substituents on the ethoxyphenyl group influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic modifications:

  • Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance antimicrobial activity (MIC ~2–4 µg/mL against S. aureus) but reduce solubility .
  • Hydroxyl vs. Methoxy Groups: Hydroxyl derivatives show higher antioxidant activity (IC₅₀ ~12 µM in DPPH assays) due to hydrogen-bonding interactions .
  • Experimental Design:
    • Library Synthesis: Vary substituents using parallel synthesis.
    • Assays: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What computational methods predict binding modes to biological targets?

Methodological Answer: Combine molecular docking and dynamics simulations:

  • Target Selection: Cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) due to structural homology with related tetrahydropyrimidines .
  • Software: AutoDock Vina (rigid docking) and GROMACS (flexible MD simulations).
  • Key Interactions:
    • Hydrogen Bonds: Between 2-oxo group and Arg120 (COX-2).
    • Van der Waals Contacts: Ethoxyphenyl and hydrophobic pockets .
  • Validation: Compare with IC₅₀ values from enzyme inhibition assays .

Q. How to address discrepancies in reported biological activities for structurally similar analogs?

Methodological Answer: Analyze variables impacting reproducibility:

  • Purity: HPLC purity thresholds (>98% vs. 95%) significantly affect IC₅₀ values .
  • Solubility: Use DMSO stock solutions <1% to avoid cytotoxicity artifacts .
  • Assay Conditions: Variations in incubation time (24 vs. 48 hours) alter MIC values .
  • Statistical Tools: Apply ANOVA or Tukey’s HSD test to identify significant differences .

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